Avoid PVK auto-polymerization losses. 3-(Dimethylamino)propiophenone (CAS 3506-36-3) is a stable, shelf-ready PVK surrogate, generating PVK in situ for precise Michael additions and polymerizations.
3-(Dimethylamino)propiophenone (CAS 3506-36-3) is a highly versatile β-amino ketone and Mannich base, widely procured as a stable building block for pharmaceutical synthesis and advanced materials[1]. Commercially available as both a free base and a highly crystalline hydrochloride salt, it serves as the foundational starting material for the synthesis of blockbuster active pharmaceutical ingredients (APIs) such as fluoxetine and atomoxetine[2]. Beyond its role as an API precursor, its most critical procurement value lies in its function as a stable, shelf-ready surrogate for phenyl vinyl ketone (PVK) [3]. Because PVK is highly reactive and prone to spontaneous polymerization during storage, industrial and academic buyers prioritize 3-(Dimethylamino)propiophenone to generate PVK in situ via base-catalyzed or thermal elimination, ensuring precise stoichiometry and high reproducibility in downstream Michael additions and conjugate polymerizations[3].
Substituting 3-(Dimethylamino)propiophenone with alternative reagents typically leads to severe process bottlenecks. Attempting to use phenyl vinyl ketone (PVK) directly results in significant material loss due to its rapid, spontaneous auto-polymerization at room temperature, requiring costly inhibitors or ultra-low temperature storage that complicate scale-up [1]. Conversely, attempting to bypass the pre-formed compound by running an in situ Mannich reaction (using acetophenone, formaldehyde, and dimethylamine) introduces toxic, volatile reagents into the workflow, requires extensive purification to remove unreacted acetophenone, and depresses the yields of subsequent enantioselective reductions [2]. Furthermore, substituting the dimethylamino group with bulkier amines (e.g., piperidine or diethylamine) alters the elimination kinetics and steric profile, severely disrupting the established validated routes for fluoxetine synthesis and specific cross-linking applications [2].
Phenyl vinyl ketone (PVK) is a highly reactive electrophile used in Michael additions, but it is notoriously unstable, undergoing spontaneous auto-polymerization at room temperature. 3-(Dimethylamino)propiophenone serves as a stable, shelf-ready surrogate that generates PVK strictly in situ via base-catalyzed or thermal elimination [1]. By procuring the Mannich base, facilities bypass the need for cold-chain logistics and polymerization inhibitors, ensuring consistent stoichiometric delivery of the reactive vinyl species without degradation-related yield losses [1].
| Evidence Dimension | Shelf stability and polymerization resistance |
| Target Compound Data | Stable indefinitely at ambient temperature (no auto-polymerization) |
| Comparator Or Baseline | Phenyl vinyl ketone (PVK) (rapid spontaneous polymerization at room temperature) |
| Quantified Difference | Eliminates cold-chain storage requirements and prevents severe material loss due to auto-polymerization |
| Conditions | Standard ambient warehouse or laboratory storage |
Procuring this stable surrogate eliminates cold-chain logistics and prevents batch-to-batch yield variations caused by degraded starting materials.
In the synthesis of APIs like fluoxetine, the critical chiral intermediate 3-dimethylamino-1-phenyl-1-propanol is generated via the enantioselective reduction of 3-(dimethylamino)propiophenone [1]. Attempting to generate this Mannich base in situ from acetophenone, formaldehyde, and dimethylamine introduces unreacted acetophenone and toxic byproducts that severely depress the yield and enantiomeric excess of the subsequent reduction step. Utilizing highly pure, pre-formed 3-(Dimethylamino)propiophenone allows the reduction step to proceed cleanly, routinely achieving yields exceeding 85% without the need for intermediate chromatographic purification [1].
| Evidence Dimension | Downstream reduction yield and process purity |
| Target Compound Data | >85% yield of the reduced alcohol with high enantiomeric excess |
| Comparator Or Baseline | In situ generated Mannich base (lower yields due to acetophenone contamination and side reactions) |
| Quantified Difference | Significant reduction in purification bottlenecks and higher overall API yield |
| Conditions | Enantioselective ketone reduction in pharmaceutical process scale-up |
Purchasing the high-purity pre-formed compound streamlines API manufacturing by eliminating a hazardous synthetic step and a costly purification bottleneck.
While 3-(Dimethylamino)propiophenone is available as a free base, the hydrochloride salt (CAS 879-72-1) provides vastly superior handling characteristics for industrial procurement . The free base is a hydrophobic liquid or low-melting solid that is difficult to dispense accurately. In contrast, the hydrochloride salt is a highly crystalline, free-flowing solid with a melting point of 150-156 °C and excellent aqueous solubility . This physical form ensures precise gravimetric dosing, prevents hydrolysis during long-term storage, and enables seamless integration into aqueous reaction systems.
| Evidence Dimension | Physical state and handling characteristics |
| Target Compound Data | Highly crystalline solid (mp 150-156 °C), highly water-soluble |
| Comparator Or Baseline | Free base (liquid/low-melting solid, poor aqueous solubility) |
| Quantified Difference | Transition from a difficult-to-handle liquid to a stable, free-flowing powder with defined melting kinetics |
| Conditions | Ambient formulation and gravimetric dispensing |
The hydrochloride salt form is strongly preferred for procurement when precise dosing, long-term stability, and aqueous reaction conditions are required.
Ideal for conjugate additions, Diels-Alder cycloadditions, and polymerizations where the direct use of PVK is precluded by its severe instability and tendency to auto-polymerize [1].
The standard, validated starting material for enantioselective reduction to 3-dimethylamino-1-phenyl-1-propanol, a key chiral intermediate in antidepressant API manufacturing [2].
Utilizing the highly soluble hydrochloride salt form allows for precise dosing and controlled thermal release of reactive vinyl species in aqueous or polar environments, critical for curing advanced resins .